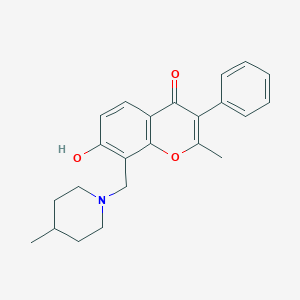
7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone, benzaldehyde, and 4-methylpiperidine.
Condensation Reaction: The initial step involves a Claisen-Schmidt condensation between 2-hydroxyacetophenone and benzaldehyde to form 2-hydroxychalcone.
Cyclization: The 2-hydroxychalcone undergoes cyclization in the presence of a base, such as potassium carbonate, to form the chromone core.
Substitution Reaction: The chromone core is then subjected to a substitution reaction with 4-methylpiperidine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the piperidine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde.
Reduction: The chromone core can be reduced to form dihydrochromone derivatives.
Substitution: The piperidine moiety can be substituted with other amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) are employed in substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group yields 7-oxo-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one.
Reduction: Reduction of the chromone core produces dihydrochromone derivatives.
Substitution: Substitution reactions result in various piperidine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one involves its interaction with molecular targets such as ATR kinase. By inhibiting ATR kinase, the compound disrupts the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one: Lacks the piperidine moiety, resulting in different biological activity.
2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one: Lacks the hydroxyl group at position 7, affecting its reactivity and interactions.
7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one: Lacks both the piperidine moiety and the hydroxyl group, leading to significantly different properties.
Uniqueness
The presence of both the hydroxyl group at position 7 and the piperidine moiety at position 8 in 7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one imparts unique chemical and biological properties. These functional groups contribute to its potential as an ATR kinase inhibitor and its diverse reactivity in chemical reactions.
Eigenschaften
IUPAC Name |
7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-15-10-12-24(13-11-15)14-19-20(25)9-8-18-22(26)21(16(2)27-23(18)19)17-6-4-3-5-7-17/h3-9,15,25H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBYIKIHFGNGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














